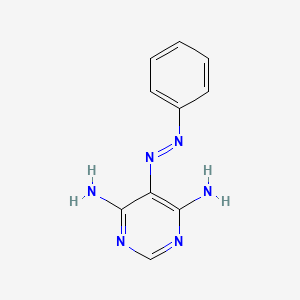

5-Phenylazopyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Phenylazopyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C10H10N6 and its molecular weight is 214.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activities

Research indicates that derivatives of 5-phenylazopyrimidine-4,6-diamine exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the pyrimidine ring can enhance the cytotoxicity against various cancer cell lines. The compound has shown promise as a potential lead in the development of new anticancer agents by targeting specific pathways involved in tumor growth and proliferation .

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway. Inhibition of DHFR can lead to antiproliferative effects, making it a target for developing antifolate drugs used in cancer therapy . Structure-based design approaches have been employed to optimize the binding affinity of 5-phenylazopyrimidine derivatives to DHFR, enhancing their therapeutic potential .

Materials Science

Optical Data Storage

Recent studies have explored the use of this compound as a diazo component in optical data storage devices. The compound's ability to undergo intramolecular charge transfer makes it suitable for applications in advanced data storage technologies . The synthesis and characterization of related ligands have opened avenues for utilizing these compounds in innovative storage solutions.

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various derivatives through substitution reactions. For example, it can be utilized to synthesize more complex pyrimidine derivatives that may possess enhanced biological activities or novel properties .

Catalytic Processes

The compound has been used in catalytic hydrogenation processes to produce other valuable intermediates. For instance, the hydrogenation of 4,6-diamino derivatives can yield compounds with improved pharmacological profiles . This application highlights its importance in streamlining synthetic pathways for drug development.

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Hydrogenation to Adenine

The azo group (-N=N-) in 5-phenylazopyrimidine-4,6-diamine undergoes reductive cleavage under hydrogenation conditions, forming adenine (4,5,6-triaminopyrimidine). Critical parameters include:

The reaction proceeds via sequential steps:

-

Reductive cleavage of the azo bond to form 4,5,6-triaminopyrimidine.

-

Cyclization in the presence of formic acid derivatives to yield adenine .

Photochemical Reactions

Under UV irradiation, azo compounds like this compound undergo photodegradation or rearrangement. Key pathways observed in structurally related azo-pyrimidines include:

-

Cyclodehydrogenation : Forms fused cinnoline derivatives (e.g., pyrido[3,4-c]cinnoline-2,4-diamine) via intramolecular cyclization .

-

Reductive Degradation : Generates simpler pyridines (e.g., pyridine-2,3,6-triamine) through N=N bond cleavage .

These reactions are solvent-dependent, with methanol favoring cyclization and aqueous media promoting reductive degradation .

Substitution and Functionalization

The amino groups at positions 4 and 6 of the pyrimidine ring are nucleophilic sites for further functionalization:

-

Peptide Conjugation : Amino groups react with activated carboxylic acids (e.g., amino acids) to form amide bonds, as demonstrated in phenazopyridine derivatives .

-

Electrophilic Aromatic Substitution : The electron-rich pyrimidine ring undergoes halogenation or nitration, though regioselectivity depends on substituent effects .

Biological Relevance

While not directly studied for this compound, structurally similar pyrimidine-4,6-diamine derivatives exhibit JAK3 inhibition (IC₅₀ = 2.1 nM) by targeting a unique cysteine residue (Cys909) . This highlights potential for medicinal chemistry applications through targeted substitutions.

Propriétés

Numéro CAS |

54288-02-7 |

|---|---|

Formule moléculaire |

C10H10N6 |

Poids moléculaire |

214.23 g/mol |

Nom IUPAC |

5-phenyldiazenylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C10H10N6/c11-9-8(10(12)14-6-13-9)16-15-7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) |

Clé InChI |

SNBUOLJXURTGNE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=C(N=CN=C2N)N |

SMILES canonique |

C1=CC=C(C=C1)N=NC2=C(N=CN=C2N)N |

Key on ui other cas no. |

54288-02-7 |

Solubilité |

3.5 [ug/mL] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.